4-Chloro-D-tryptophan

Overview

Description

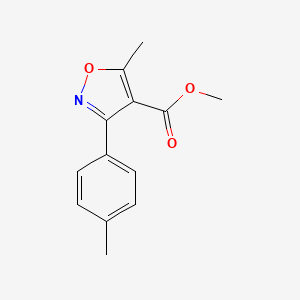

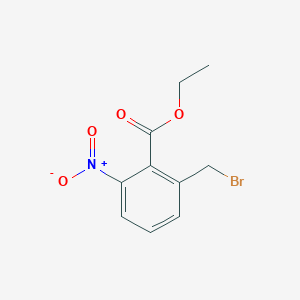

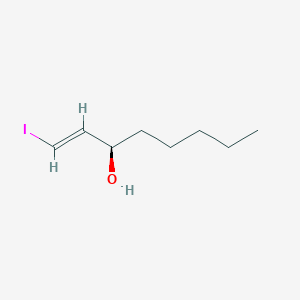

“4-Chloro-D-tryptophan” is a derivative of tryptophan, an essential amino acid. It is a member of the class of compounds known as N-acyl-alpha amino acids . Tryptophan is one of the 20 standard amino acids and is encoded in the standard genetic code as the codon UGG . It contains an indole functional group .

Molecular Structure Analysis

The distinguishing structural characteristic of tryptophan is that it contains an indole functional group . It is the only amino acid that contains two rings in its lateral side-chain, namely the indole moiety composed of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Synthesis and Biochemical Applications

Synthetic Methods : The synthesis of chloro-tryptophan derivatives, including 4-Chloro-D-tryptophan, often involves reactions with indoles and serine using tryptophan synthase. These chlorotryptophans are usually optically pure and have significant biochemical applications (Lee & Phillips, 1992).

Tryptophan Metabolism and Pharmacological Targets : Tryptophan metabolism is a dynamic area of research with implications in various neurological, metabolic, and psychiatric disorders. Enzymes involved in its metabolism and the metabolites themselves are potential therapeutic targets (Modoux, Rolhion, Mani, & Sokol, 2020).

Agricultural and Nutritional Perspectives

- Agricultural and Food Safety Applications : Tryptophan, including its derivatives like this compound, plays a crucial role in agriculture and food safety. It is essential for the biosynthesis of proteins and has nutritional significance in fortified foods (Friedman, 2018).

Biotechnological and Chemical Engineering

Enzymatic Synthesis for Pharmaceutical Applications : The enzymatic synthesis of chlorotryptophans, including this compound, is essential in pharmaceutical synthesis. Innovations in enzymatic platforms have improved the yield of such syntheses, making them more efficient for industrial applications (Boville, Romney, Almhjell, Sieben, & Arnold, 2018).

Biosynthetic Manipulation in Bacteria : The chemical features of tryptophan enable it to undergo various enzymatic modifications, making it a unique biological precursor for generating complex molecules. This has implications in drug discovery and development (Alkhalaf & Ryan, 2015).

Medical and Health-Related Research

Potential in Disease Therapy and Diagnosis : Dietary tryptophan and its metabolites have potential contributions to the therapy of various diseases such as autism, depression, and cardiovascular diseases. It can also facilitate the diagnosis of conditions like cataracts and renal cell carcinoma (Friedman, 2018).

- biosynthesis involves the conversion of L-tryptophan into chlorinated derivatives, which are crucial in the production of certain antidepressants (Luhavaya, Sigrist, Chekan, McKinnie, & Moore, 2019).

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1642975.png)